What is the structure of 2-Bromoimidazo[1,2-a]pyrazine?
What is the structure of 2-Bromoimidazo[1,2-a]pyrazine?
An In-depth Technical Guide to 2-Bromoimidazo[1,2-a]pyrazine
Abstract
This technical guide provides a comprehensive overview of 2-Bromoimidazo[1,2-a]pyrazine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The imidazo[1,2-a]pyrazine scaffold is a privileged structure, analogous to purines, and is found in numerous bioactive molecules. This document details the core structure, physicochemical properties, synthesis, and chemical reactivity of the 2-bromo derivative. Particular emphasis is placed on its role as a versatile synthetic intermediate, enabled by the strategic placement of the bromine atom for cross-coupling reactions. We will explore its applications as a foundational building block in the synthesis of compound libraries for targeting various diseases, supported by experimental protocols and mechanistic insights.
The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Core in Medicinal Chemistry
The imidazo[1,2-a]pyrazine ring system is a fused heterocyclic scaffold that has garnered substantial attention in pharmaceutical research. Its structural similarity to naturally occurring purines allows derivatives to interact with a wide range of biological targets, often acting as mimics or antagonists. This scaffold is a key component in molecules exhibiting diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1]
The versatility of the imidazo[1,2-a]pyrazine core makes it a valuable template in modern drug discovery.[1][2][3] The development of synthetic routes to functionalize this core at various positions is crucial for probing structure-activity relationships (SAR) and optimizing drug candidates. The introduction of a bromine atom, as in 2-Bromoimidazo[1,2-a]pyrazine, provides a highly valuable "handle" for synthetic chemists to elaborate the core structure through a variety of powerful chemical reactions.
Core Structure and Physicochemical Properties
Molecular Structure
2-Bromoimidazo[1,2-a]pyrazine is a bicyclic aromatic compound composed of a pyrazine ring fused to an imidazole ring. The bromine atom is substituted at the C2 position of the imidazole ring.
Caption: Chemical structure of 2-Bromoimidazo[1,2-a]pyrazine.
Physicochemical Properties
The key identifiers and properties of 2-Bromoimidazo[1,2-a]pyrazine are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-bromoimidazo[1,2-a]pyrazine | [4] |
| CAS Number | 944896-33-7 | [4][5] |
| Molecular Formula | C₆H₄BrN₃ | [4][5] |
| Molecular Weight | 198.02 g/mol | [4][5] |
| Appearance | Solid | |
| Purity | Typically ≥97% | [4] |
| SMILES | BrC1=CN2C=CN=CC2=N1 | [4] |
| Storage Conditions | Sealed in dry, 2-8°C | [6] |
Synthesis and Mechanistic Insights
General Synthetic Route
The construction of the imidazo[1,2-a]pyrazine core is most commonly achieved via a condensation reaction. While various methods exist for the synthesis of the parent scaffold, the direct synthesis of 2-bromo substituted analogues often follows a predictable pathway.[7] A classical and effective approach involves the condensation of an aminopyrazine with an α-halocarbonyl compound.[7]
For 2-Bromoimidazo[1,2-a]pyrazine, the synthesis typically involves the reaction of 2-aminopyrazine with a 2,2-dihaloacetaldehyde derivative or equivalent, followed by cyclization. A more direct and widely used method for creating substituted imidazo[1,2-a]pyrazines involves the condensation of an appropriately substituted 2-aminopyrazine with an α-bromo aryl ketone.[7]
Caption: General workflow for the synthesis of imidazo[1,2-a]pyrazines.
Experimental Protocol: Synthesis of 3-Bromoimidazo[1,2-a]pyrazine (Illustrative Example)
While a specific protocol for the 2-bromo isomer is proprietary to manufacturers, a published method for the analogous 3-bromo isomer provides insight into the experimental conditions. This can be adapted by selecting appropriate starting materials.
Reaction: Imidazo[1,2-a]pyrazine with N-Bromosuccinimide (NBS).
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Dissolution: Dissolve imidazo[1,2-a]pyrazine in a suitable solvent such as chloroform or acetonitrile.
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Reagent Addition: Slowly add one equivalent of N-Bromosuccinimide (NBS) to the solution at room temperature.
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Reaction Monitoring: Stir the mixture and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
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Extraction: Extract the product into an organic solvent like ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography to yield the pure bromo-imidazo[1,2-a]pyrazine.[8]
Reactivity and Key Chemical Transformations
The chemical behavior of 2-Bromoimidazo[1,2-a]pyrazine is dictated by the electronic properties of the fused ring system and the presence of the bromine atom.
Regioselectivity in Electrophilic Aromatic Substitution
The imidazo[1,2-a]pyrazine ring system is susceptible to electrophilic aromatic substitution. The five-membered imidazole ring is more electron-rich than the six-membered pyrazine ring, making it the preferred site of attack. Theoretical and experimental data show that electrophilic attack preferentially occurs at the C3 position.[9] This is because the carbocation intermediate formed by attack at C3 is more stable, as it allows the six-membered ring to maintain its aromaticity.[9] Direct bromination of the parent imidazo[1,2-a]pyrazine typically yields the 3-bromo derivative or di/tri-brominated products under harsher conditions.[2] Therefore, the synthesis of the pure 2-bromo isomer requires a strategy that builds the ring system with the bromine already in place, rather than attempting direct bromination of the scaffold.
Utility in Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of the bromine atom at the C2 position is its function as a leaving group in transition-metal-catalyzed cross-coupling reactions. This opens a vast landscape for synthetic diversification.
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Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or alkyl groups.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, crucial for installing amine-containing side chains that are prevalent in bioactive molecules.[7]
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Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
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Stille Coupling: Reaction with organostannanes to form C-C bonds.
These reactions are foundational in modern medicinal chemistry for building molecular complexity and exploring SAR. The 2-bromo isomer is a key building block for creating libraries of 2-substituted imidazo[1,2-a]pyrazines.
Caption: Key cross-coupling reactions of 2-Bromoimidazo[1,2-a]pyrazine.
Applications in Drug Discovery
The imidazo[1,2-a]pyrazine scaffold is a cornerstone in the development of novel therapeutics. 2-Bromoimidazo[1,2-a]pyrazine serves as a critical starting material for accessing derivatives with potent biological activity.
Inhibitors of Bacterial Secretion Systems
A notable application is in the development of inhibitors for bacterial virulence factors. For instance, novel 8-amino imidazo[1,2-a]pyrazine derivatives have been developed as inhibitors of the VirB11 ATPase HP0525, a key component of the bacterial type IV secretion system.[7] This system is vital for the pathogenicity of several important Gram-negative bacteria, including Helicobacter pylori. The synthesis of these inhibitors often relies on functionalizing a brominated imidazo[1,2-a]pyrazine core to build the final pharmacophore.[7]
Anticancer Agents
Derivatives of the imidazo[1,2-a]pyrazine scaffold have shown significant potential as anticancer agents.[10] Their structural similarity to purines allows them to interfere with DNA replication and other cellular processes in cancer cells. The ability to use 2-Bromoimidazo[1,2-a]pyrazine to install a wide variety of substituents via cross-coupling enables the fine-tuning of activity against specific cancer cell lines and targets, such as protein kinases.[1]
Conclusion
2-Bromoimidazo[1,2-a]pyrazine is more than just a chemical compound; it is a strategic tool for drug discovery and development. Its structure, characterized by the versatile imidazo[1,2-a]pyrazine core and a synthetically tractable bromine handle at the C2 position, provides an ideal platform for the synthesis of diverse and complex molecules. The robust synthetic routes to this compound and its predictable reactivity in powerful cross-coupling reactions ensure its continued importance for researchers and scientists dedicated to creating the next generation of therapeutics.
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